Cudc-101

Content Navigation

CAS Number

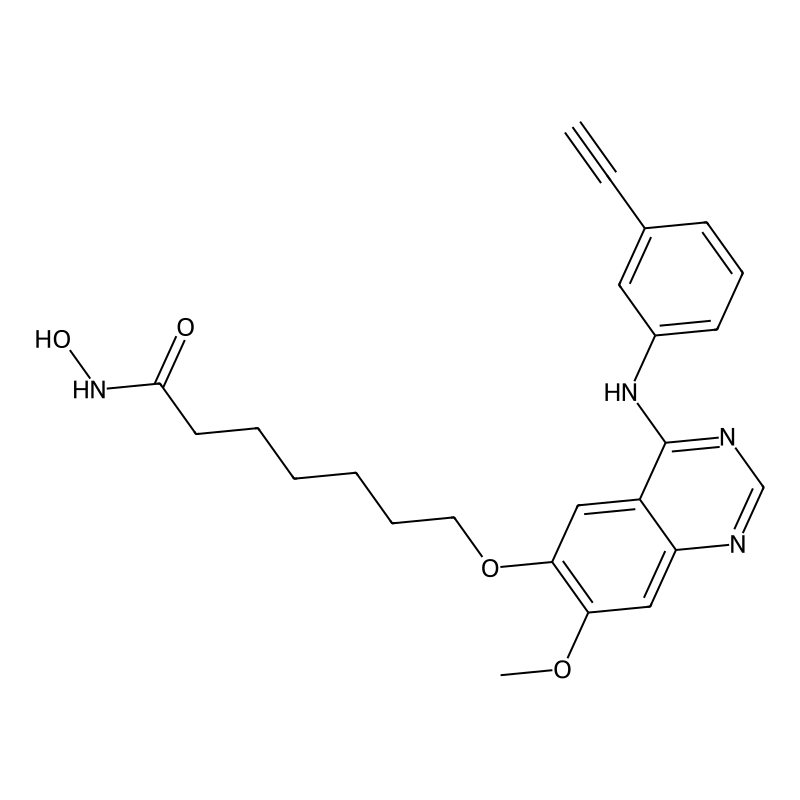

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

CUDC-101 is a rationally designed, single-molecule agent engineered to simultaneously inhibit histone deacetylases (HDACs) and the receptor tyrosine kinases EGFR and HER2. It demonstrates potent, low-nanomolar inhibitory activity against Class I and II HDACs as well as EGFR and HER2 kinases. This multi-targeted profile was developed to address the common mechanisms of acquired resistance seen with single-target kinase inhibitors by concurrently blocking key signaling and compensatory pathways, such as those involving AKT, HER3, and MET. The compound's utility is primarily in preclinical research settings for overcoming resistance and studying pathway crosstalk.

References

- [1] Lai, C. J., Bao, R., Tao, W., et al. CUDC-101, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. Cancer Research, 70(9), 3647–3656 (2010).

- [2] Wang, J., Pursell, N. W., Samson, M. E., et al. Potential advantages of CUDC-101, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion. Molecular Cancer Therapeutics, 12(6), 925–936 (2013).

- [3] Cudc-101. PubChem. National Center for Biotechnology Information. Accessed April 24, 2026.

- [5] Definition of HDAC/EGFR/Her2 inhibitor CUDC-101. NCI Drug Dictionary. National Cancer Institute. Accessed April 24, 2026.

- [21] Lai, C. J., et al. CUDC-101, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. PubMed. Accessed April 24, 2026.

- [25] CUDC-101. Inxight Drugs. National Center for Advancing Translational Sciences. Accessed April 24, 2026.

Substituting CUDC-101 with a simple combination of separate HDAC and EGFR/HER2 inhibitors (e.g., Vorinostat + Erlotinib) is not a valid approach for achieving comparable, reproducible results. A single molecule ensures simultaneous engagement of all targets within the same cell, a condition that cannot be guaranteed with a physical mixture due to differing pharmacokinetic and pharmacodynamic properties of the individual agents. Studies have shown that CUDC-101 monotherapy can be more effective than combinations of single-target agents like Vorinostat plus Erlotinib or Lapatinib against certain cancer cell lines. This non-interchangeability makes CUDC-101 essential for studies where consistent, multi-target inhibition is a critical experimental parameter.

Potent, Simultaneous Inhibition of HDAC and Kinase Targets in a Single Molecule

CUDC-101 was designed to potently inhibit both HDAC and key receptor tyrosine kinases within a single chemical entity. In cell-free biochemical assays, it demonstrates low-nanomolar inhibition of EGFR (IC50 = 2.4 nM), HER2 (IC50 = 15.7 nM), and pan-HDAC activity (IC50 = 4.4 nM). This contrasts with single-target agents like Erlotinib, which only inhibits EGFR, or Vorinostat, which only inhibits HDACs, making CUDC-101 a necessary tool for studying concurrent pathway blockade.

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | EGFR: 2.4 nM; HER2: 15.7 nM; HDAC: 4.4 nM |

| Comparator Or Baseline | Single-target inhibitors (e.g., Erlotinib, Vorinostat) which have no activity on the other respective target classes. |

| Quantified Difference | N/A (Qualitative difference in target profile) |

| Conditions | Cell-free biochemical enzyme activity assays. |

This integrated potency ensures that a single administered compound can reliably test the hypothesis of dual pathway inhibition without the confounding variables of mixing two separate drugs.

Maintains Potency in Cancer Models with Acquired Resistance to Single-Agent EGFR Inhibitors

A primary procurement justification for CUDC-101 is its effectiveness in models where single-agent EGFR inhibitors fail. In non-small cell lung cancer (NSCLC) and gastric cancer cell lines overexpressing MET, a known resistance mechanism, CUDC-101 demonstrated submicromolar IC50 values for growth inhibition. In contrast, the EGFR inhibitor Erlotinib and the HDAC inhibitor Vorinostat showed minimal to no effect in most of these same cell lines. Similarly, in an erlotinib-resistant A549 NSCLC xenograft model, CUDC-101 administered at 120 mg/kg showed potent inhibition of tumor growth.

| Evidence Dimension | Inhibition of cell proliferation (IC50) and in vivo tumor growth |

| Target Compound Data | Submicromolar IC50s in MET-overexpressing cells; Potent tumor growth inhibition in erlotinib-resistant xenografts. |

| Comparator Or Baseline | Erlotinib and Vorinostat showed minimal or no growth inhibitory effect in the same MET-overexpressing cell lines. |

| Quantified Difference | Qualitative superiority (effective vs. ineffective) |

| Conditions | In vitro cell proliferation assays (MET-overexpressing NSCLC and gastric cancer lines); In vivo A549 NSCLC xenograft model. |

For researchers studying or aiming to overcome acquired resistance to EGFR inhibitors, CUDC-101 is a critical tool, as common substitutes like Erlotinib are ineffective in these specific models.

Superior Efficacy Over Single Agents in Suppressing Cancer Cell Migration

In process-oriented assays modeling cell migration, CUDC-101 demonstrates superior performance to single-target comparators. In an in vitro wound-healing assay using MDA-MB-231 breast carcinoma cells, 1 µmol/L CUDC-101 significantly reduced HGF- and EGF-induced migration. In the same assay, both Erlotinib and Vorinostat were noted to be less effective, even at higher concentrations. This suggests that the dual-inhibition mechanism is key to its anti-migratory effects.

| Evidence Dimension | Inhibition of induced cell migration |

| Target Compound Data | Significant reduction of migration at 1 µmol/L. |

| Comparator Or Baseline | Erlotinib and Vorinostat were 'less effective' even at higher concentrations. |

| Quantified Difference | Qualitative superiority (significantly reduced vs. less effective) |

| Conditions | In vitro wound-healing migration assay with MDA-MB-231 cells induced by HGF and EGF. |

This makes CUDC-101 a more suitable and potent reagent for researchers investigating the signaling pathways that control cancer cell motility and invasion, where single-agent inhibitors provide incomplete blockade.

Preclinical Models of Acquired Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)

CUDC-101 is the indicated choice for in vitro and in vivo studies where cancer models have developed resistance to first-generation EGFR inhibitors like erlotinib or gefitinib. Its demonstrated ability to inhibit growth in cells with resistance mechanisms, such as MET amplification, allows for the investigation of bypass signaling pathways that single-agent TKIs cannot address.

Investigating the Crosstalk Between Kinase Signaling and Epigenetic Regulation

As a single molecule that potently inhibits both receptor tyrosine kinases and histone deacetylases, CUDC-101 is an ideal tool for studying the synergistic interplay between these two fundamental cellular systems. This avoids the pharmacokinetic and dosing complexities of using two separate compounds, ensuring more reliable and interpretable results in studies of oncogenic signaling and gene expression.

Models of Cancer Cell Migration, Invasion, and Epithelial-Mesenchymal Transition (EMT)

Based on direct comparative evidence showing its superior ability to inhibit cancer cell migration versus single-agent inhibitors, CUDC-101 is a preferred reagent for assays modeling metastasis. Its capacity to modulate markers of EMT, such as restoring E-cadherin expression, makes it particularly suitable for studying the mechanisms that regulate tumor cell motility and invasion.

References

- [1] Lai, C. J., Bao, R., Tao, W., et al. CUDC-101, a multitargeted inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2, exerts potent anticancer activity. Cancer Research, 70(9), 3647–3656 (2010).

- [6] Wang, J., et al. Potential advantages of CUDC-101, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion. Molecular Cancer Therapeutics, 12(6), 925–936 (2013).

- [8] Wang, J., et al. Potential advantages of CUDC-101, a multitargeted HDAC, EGFR, and HER2 inhibitor, in treating drug resistance and preventing cancer cell migration and invasion. PubMed. Accessed April 24, 2026.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799

3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181

4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937

5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001

6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417

Explore Compound Types